molecular formula C9H18N2O3 B1588387 H-ILE-ALA-OH CAS No. 24787-73-3

H-ILE-ALA-OH

Cat. No.: B1588387
CAS No.: 24787-73-3
M. Wt: 202.25 g/mol
InChI Key: RCFDOSNHHZGBOY-ACZMJKKPSA-N
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Description

Isoleucine-Alanine, commonly referred to as H-ILE-ALA-OH, is a dipeptide composed of the amino acids isoleucine and alanine. Dipeptides like this compound are of significant interest in biochemistry and molecular biology due to their roles in protein structure and function. These compounds are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-ILE-ALA-OH typically involves the coupling of isoleucine and alanine. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and activating agents like hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).

Industrial Production Methods

Industrial production of dipeptides like this compound can be achieved through enzymatic synthesis using proteases or peptidases. These enzymes catalyze the formation of peptide bonds between amino acids under mild conditions, making the process more environmentally friendly compared to chemical synthesis. Additionally, fermentation processes using genetically engineered microorganisms can be employed to produce dipeptides on a large scale.

Chemical Reactions Analysis

Types of Reactions

H-ILE-ALA-OH can undergo various chemical reactions, including:

    Oxidation: The amino acid residues in this compound can be oxidized under specific conditions, leading to the formation of modified peptides.

    Reduction: Reduction reactions can be used to modify the functional groups in the peptide, such as reducing disulfide bonds.

    Substitution: Substitution reactions can occur at the amino acid side chains, leading to the formation of derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents like dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds to yield free thiols.

Scientific Research Applications

H-ILE-ALA-OH has several scientific research applications, including:

    Chemistry: this compound is used as a model compound in studies of peptide chemistry and protein folding.

    Biology: It is studied for its role in cellular processes and as a building block of proteins.

    Medicine: Research on this compound includes its potential therapeutic applications, such as in the development of peptide-based drugs.

    Industry: this compound is used in the production of bioactive peptides and as a component in various biotechnological applications.

Mechanism of Action

The mechanism of action of H-ILE-ALA-OH involves its interaction with specific molecular targets and pathways. As a dipeptide, it can be incorporated into proteins or act as a signaling molecule. The specific effects of this compound depend on its structure and the context in which it is used. For example, it may interact with enzymes or receptors, influencing biochemical pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Alanine-Isoleucine (Ala-Ile): Another dipeptide with similar properties but different sequence.

    Isoleucine-Isoleucine (Ile-Ile): A dipeptide composed of two isoleucine residues.

    Alanine-Alanine (Ala-Ala): A dipeptide composed of two alanine residues.

Uniqueness

H-ILE-ALA-OH is unique due to its specific sequence and the properties conferred by the combination of isoleucine and alanine. This dipeptide may exhibit different biological activities and stability compared to other similar dipeptides. For example, the hydrophobic nature of isoleucine and the small size of alanine can influence the overall structure and function of this compound in various applications.

Properties

IUPAC Name

(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-4-5(2)7(10)8(12)11-6(3)9(13)14/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)/t5-,6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFDOSNHHZGBOY-ACZMJKKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426565
Record name CHEBI:74062
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24787-73-3
Record name CHEBI:74062
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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